Vosilasarm
Description
Contextualization within Selective Androgen Receptor Modulator (SARM) Research Paradigms
Selective Androgen Receptor Modulators represent a class of compounds designed to interact with androgen receptors (ARs) in a tissue-specific manner. nih.govnih.gov Unlike traditional anabolic steroids, which can affect various tissues throughout the body, SARMs are intended to selectively stimulate anabolic processes in target tissues like muscle and bone while having reduced effects on other tissues such as the prostate and seminal vesicles. predatornutrition.comnih.govnih.gov This selectivity is a key focus of SARM research, aiming to harness the therapeutic potential of androgen signaling for conditions like muscle wasting, osteoporosis, and potentially certain hormone-sensitive cancers, with an improved safety profile compared to conventional androgen therapies. predatornutrition.comnih.govnih.govnih.gov RAD140 fits within this paradigm as a non-steroidal SARM exhibiting high affinity and specificity for the androgen receptor. nih.govoup.com
Overview of RAD140's Emergence as a Subject of Academic Inquiry
RAD140, also known as Testolone, was first described by Miller et al. in 2010, marking its emergence in academic inquiry. researchgate.netmdpi.com Its development arose from efforts to discover potent, orally bioavailable, nonsteroidal SARMs with favorable pharmacokinetic properties. nih.govmdpi.comacs.org Early preclinical studies in rodents and nonhuman primates demonstrated its anabolic effects on muscle with a reduced impact on prostate growth compared to testosterone (B1683101), highlighting its potential tissue selectivity. nih.govresearchgate.netmdpi.com These promising initial findings spurred further investigation into its biological actions and potential therapeutic applications, including its exploration for treating muscle loss due to cachexia and its activity in breast cancer models. nih.govresearchgate.net
Rationale for Continued Investigation into RAD140's Biological Actions
The continued investigation into RAD140's biological actions is driven by its promising preclinical profile and the potential to address unmet medical needs. The rationale includes its demonstrated tissue selectivity, exhibiting anabolic effects on muscle and bone while largely sparing reproductive tissues in preclinical models. nih.govnih.govoup.com This selectivity suggests a potential advantage over traditional androgen therapies, which are associated with androgenic side effects in non-target tissues. predatornutrition.comoup.comlakeheadu.ca Furthermore, preclinical studies have indicated potential neuroprotective effects of RAD140, an important action of endogenous androgens relevant to neurodegenerative diseases, providing another avenue for research. nih.govnih.govresearchgate.netoup.cominvivochem.com Its activity in inhibiting the growth of certain breast cancer models also underscores the rationale for further study into its distinct mechanism of action in this context. researchgate.netconsensus.appaacrjournals.org The need for therapeutic agents that can effectively increase muscle mass and bone mineral density, particularly in conditions like sarcopenia, cachexia, and osteoporosis, without the drawbacks of existing treatments, fuels the ongoing academic inquiry into RAD140. predatornutrition.comnih.govlakeheadu.ca
Preclinical Findings on Tissue Selectivity of RAD140
| Tissue | Effect of RAD140 (Preclinical Models) | Compared to Testosterone (Preclinical Models) | Source(s) |
| Levator Ani Muscle | Increased weight | Similar increase | nih.govoup.com |
| Prostate | Nonsignificant increase; largely spared | Significantly lower weight | nih.govnih.govnih.govoup.com |
| Seminal Vesicles | Nonsignificant increase; less complete efficacy | Lower efficacy | nih.govoup.com |
Preclinical Findings on Neuroprotection by RAD140
| Model | Effect of RAD140 | Mechanism Involved | Source(s) |
| Cultured Hippocampal Neurons | Reduced cell death induced by apoptotic insults | MAPK signaling | nih.govresearchgate.netoup.cominvivochem.com |
| Rat Kainate Lesion Model | Neuroprotection against hippocampal neuron loss | Activation of androgenic gene regulation effects | nih.govnih.govoup.comresearchgate.netinvivochem.com |
Preclinical Findings on Muscle and Bone
| Parameter | Effect of RAD140 (Preclinical Models) | Source(s) |
| Lean Body Mass | Significant increase | predatornutrition.com |
| Muscle Growth/Hypertrophy | Promoted/Stimulated | predatornutrition.comlakeheadu.calakeheadu.ca |
| Muscle Strength | Increased (in rats) | predatornutrition.com |
| Bone Mineral Density | Potential to enhance | lakeheadu.ca |
| Osteoblasts | Significantly increased (in rats) | cellbiopharm.com |
| Osteoclasts | Decreased (in rats) | cellbiopharm.com |
| Muscle Fiber CSA | Significant increase (in rats) | cellbiopharm.com |
| Myonuclei | Significant increase (in rats) | cellbiopharm.com |
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBUPPIEVAFYHO-KPZWWZAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032907 | |
| Record name | RAD140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182367-47-0 | |
| Record name | 2-Chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182367-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RAD-140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182367470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAD-140 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RAD140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOSILASARM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O87Q44KNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Rad140 Action
Elucidation of Androgen Receptor (AR) Binding and Activation
The primary mechanism by which RAD140 exerts its effects is through binding to and activating the androgen receptor. This interaction initiates a cascade of molecular events that ultimately influence gene expression.
Quantitative Analysis of Binding Affinity and Selectivity for the Androgen Receptor
Research has consistently demonstrated that RAD140 possesses high affinity and specificity for the androgen receptor. Competitive binding assays have shown that RAD140 binds to the AR ligand-binding domain (LBD) with high affinity youtube.comresearchgate.net.
Studies have determined the binding affinity (Ki) of RAD140 for the AR to be 7 nM lakeheadu.canih.govabmole.com. This affinity is comparable to, and in some studies even higher than, that of endogenous androgens like testosterone (B1683101) (Ki = 29 nM) and dihydrotestosterone (B1667394) (DHT) (Ki = 10 nM) lakeheadu.canih.govyoutube.com.
Furthermore, RAD140 exhibits good selectivity over other steroid hormone nuclear receptors, including the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR) lakeheadu.canih.govabmole.comaacrjournals.orgaacrjournals.org. The closest off-target receptor identified in some studies is the progesterone receptor, with an IC50 of 750 nM compared to 0.2 nM for progesterone lakeheadu.canih.gov. A cellular target spectrum screen across 165 molecular targets, including various receptors, enzymes, and ion channels, detected no appreciable interaction of RAD140 with any targets other than AR and PR, indicating high specificity aacrjournals.orgaacrjournals.org.
Table 1: Binding Affinity (Ki) of RAD140, Testosterone, and DHT for the Androgen Receptor
| Compound | AR Binding Affinity (Ki) |
| RAD140 | 7 nM |
| Testosterone | 29 nM |
| DHT | 10 nM |
Data compiled from lakeheadu.canih.govyoutube.com.
Table 2: Selectivity of RAD140 for Nuclear Hormone Receptors
| Receptor | RAD140 Binding (IC50 or Ki) | Standard Ligand Binding (IC50 or Ki) | Selectivity over Receptor |
| Androgen Receptor (AR) | 7 nM (Ki) | DHT: 10 nM (Ki) lakeheadu.canih.gov | - |
| Progesterone Receptor (PR) | 750 nM (IC50) lakeheadu.canih.gov | Progesterone: 0.2 nM (IC50) lakeheadu.canih.gov | Lower Affinity |
| Estrogen Receptor (ER) | No appreciable interaction detected aacrjournals.orgaacrjournals.org | 17β-estradiol: High Affinity aacrjournals.org | High Selectivity |
| Glucocorticoid Receptor (GR) | No appreciable interaction detected aacrjournals.orgaacrjournals.org | Dexamethasone: High Affinity aacrjournals.org | High Selectivity |
Data compiled from lakeheadu.canih.govaacrjournals.orgaacrjournals.org. Note: Specific Ki or IC50 values for ER and GR binding were not consistently provided as "no appreciable interaction" was reported.
Investigation of Ligand-Induced Androgen Receptor Conformational Dynamics
Ligand binding to the AR ligand-binding domain triggers conformational changes in the receptor caldic.comdntb.gov.ua. These changes are crucial as they modulate the surface topology of the receptor, influencing subsequent protein-protein interactions with coregulators involved in transcriptional activation or cytosolic proteins involved in non-genomic signaling caldic.com.
Differences in ligand-specific receptor conformation and protein-protein interactions are hypothesized to contribute to the tissue-specific gene regulation observed with SARMs like RAD140 caldic.com. Molecular modeling studies comparing the binding of RAD140 with other compounds to the AR ligand binding domain suggest slight differences in their binding modes researchgate.net. It is believed that the specific conformational change induced by RAD140, potentially involving residues like Tryptophan 741 (Trp741) and the formation of hydrogen bonds with Helix 12, helps maintain the AR in an agonist form, contributing to its strong agonistic activity researchgate.net.
Comparative Analysis of AR Binding with Endogenous Androgens and Other SARMs
As noted in Section 2.1.1, RAD140 exhibits high affinity for the AR, comparable to or exceeding that of testosterone and DHT lakeheadu.canih.govyoutube.com. This strong binding is a fundamental aspect of its potency.
When compared to other SARMs, RAD140 also demonstrates high binding affinity. For instance, LGD-4033 (Ligandrol) has a reported Ki of approximately 1 nM, while Ostarine (MK-2866) has a Ki of 3.8 nM abmole.comwikipedia.org. RAD140's Ki of 7 nM positions it among the high-affinity SARMs lakeheadu.canih.govabmole.com. While affinity is a key factor, the functional outcome and tissue selectivity also depend on the specific conformational changes induced and the recruitment of coregulatory proteins, which can differ between SARMs and endogenous androgens caldic.comprofessionsleepclinic.com.
Table 3: Comparative AR Binding Affinity of RAD140, Endogenous Androgens, and Other SARMs
| Compound | AR Binding Affinity (Ki) |
| LGD-4033 | ~1 nM abmole.comwikipedia.org |
| Ostarine | 3.8 nM abmole.com |
| RAD140 | 7 nM lakeheadu.canih.govabmole.com |
| DHT | 10 nM lakeheadu.canih.gov |
| Testosterone | 29 nM lakeheadu.canih.gov |
Data compiled from lakeheadu.canih.govabmole.comwikipedia.org. Note: Binding affinity values can vary slightly depending on the specific assay conditions and studies.
Post-Androgen Receptor Activation Signaling Pathways
Following binding and activation by RAD140, the androgen receptor translocates to the nucleus and interacts with specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes nih.govcaldic.com. This interaction, along with the recruitment of coactivator and corepressor proteins, modulates the transcription of these genes caldic.comprofessionsleepclinic.com.
Analysis of Downstream Gene Expression Modulation by RAD140
RAD140's selective effects are mediated through its differential modulation of gene expression in various tissues predatornutrition.comnih.govprofessionsleepclinic.commedchemexpress.com. Studies using techniques like quantitative polymerase chain reaction (qPCR) and gene expression profiling have investigated the impact of RAD140 on the transcriptome.
In AR-expressing cells and tissues, RAD140 influences the expression of a range of AR-regulated genes predatornutrition.comnih.govnih.govresearchgate.netaacrjournals.orgdntb.gov.uamedchemexpress.comwhiterose.ac.ukpeakbody.co.uk. The specific genes affected and the magnitude of the effect can vary depending on the cell type and the presence of other signaling pathways nih.govresearchgate.netdntb.gov.uamedchemexpress.comwhiterose.ac.ukpeakbody.co.uk.
Differential Regulation of Androgen Receptor Target Genes
A key aspect of RAD140's tissue selectivity lies in its ability to differentially regulate androgen receptor target genes compared to endogenous androgens like testosterone or DHT nih.govresearchgate.netdntb.gov.uamedchemexpress.comwhiterose.ac.ukpeakbody.co.uk. This differential regulation is thought to be a result of the unique conformational changes induced by RAD140 binding and the subsequent differential recruitment of coregulatory proteins caldic.comprofessionsleepclinic.commedchemexpress.com.
In anabolic tissues like muscle, RAD140 acts as a potent agonist, promoting the expression of genes associated with muscle growth and protein synthesis lakeheadu.canih.gov. In contrast, in reproductive tissues like the prostate and seminal vesicles, RAD140 exhibits significantly reduced agonistic activity or even antagonistic effects compared to testosterone or DHT nih.govnih.govwhiterose.ac.uknih.gov.
Specific examples of differentially regulated genes include FKBP5 and PSA (prostate-specific antigen). FKBP5 is a well-known AR target gene that is typically induced by androgen activation. Studies have shown that RAD140 can induce FKBP5 expression in certain cell lines, sometimes to a comparable extent as DHT researchgate.net. However, the induction level can vary depending on the cell type, reflecting tissue-specific responses dntb.gov.uaresearchgate.net. PSA, often used as a marker of prostate activity, is strongly induced by testosterone and DHT in prostate cells. Research indicates that RAD140 has a significantly attenuated effect on PSA expression in prostate cells compared to DHT or testosterone, aligning with its prostate-sparing properties nih.govresearchgate.netdntb.gov.uawhiterose.ac.uk.
Other AR-regulated genes, such as UGT2B17, which is typically repressed by androgens, also show differential responses to RAD140 compared to full androgens in a tissue-dependent manner medchemexpress.comnih.gov. The distinct pattern of gene modulation by RAD140 contributes to its selective anabolic effects while minimizing androgenic side effects in reproductive tissues predatornutrition.comnih.gov.
In breast cancer cells expressing both AR and estrogen receptor alpha (ERα), RAD140 has been shown to activate AR signaling, leading to the downregulation of ERα expression and the suppression of ER-regulated genes, such as PGR and TFF1 researchgate.netaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com. This indicates a complex interplay between AR and ER pathways modulated by RAD140 in specific cellular contexts researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com.
Table 4: Differential Regulation of Key AR Target Genes by RAD140 vs. DHT
| Gene | Typical Regulation by Androgens | RAD140 Effect (Examples) | DHT Effect (Examples) | Tissue/Cell Type (Examples) | Source |
| FKBP5 | Induced | Induced (sometimes comparable to DHT, varies by cell type) | Induced | LNCaP, C2C12, ZR-75-1 | dntb.gov.uaresearchgate.netnih.gov |
| PSA | Induced | Attenuated induction compared to DHT/Testosterone | Strong Induction | LNCaP, Prostate | nih.govresearchgate.netdntb.gov.uawhiterose.ac.uk |
| UGT2B17 | Repressed | Repressed (differential compared to full androgens) | Repressed | Various | medchemexpress.comnih.gov |
| ESR1 (ERα) | - | Downregulated (in AR+/ER+ breast cancer cells) | Downregulated (in AR+/ER+ breast cancer cells) | AR+/ER+ Breast Cancer Cells | researchgate.netaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com |
| PGR | Induced by Estrogen | Suppressed (in AR+/ER+ breast cancer cells) | Suppressed (in AR+/ER+ breast cancer cells) | AR+/ER+ Breast Cancer Cells | researchgate.net |
| TFF1 | Induced by Estrogen | Suppressed (in AR+/ER+ breast cancer cells) | Suppressed (in AR+/ER+ breast cancer cells) | AR+/ER+ Breast Cancer Cells | researchgate.net |
Data compiled from nih.govresearchgate.netaacrjournals.orgdntb.gov.uamedchemexpress.comwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. Note: The effects can be context-dependent.
Modulation of Estrogen Receptor Pathway Genes (e.g., ESR1)
Research has shown that RAD140 can significantly impact the estrogen receptor (ER) pathway, particularly in the context of AR/ER-positive breast cancer. RAD140 acts as a potent AR agonist in breast cancer cells, and this activation leads to the suppression of the ER pathway. researchgate.netaacrjournals.orgconsensus.appgenemedics.com A key aspect of this modulation is the AR-mediated repression of the ESR1 gene, which encodes for Estrogen Receptor Alpha (ERα). researchgate.netaacrjournals.orgconsensus.appgenemedics.comnih.gov
The effect of RAD140 on the ER pathway appears to be comparable to that of dihydrotestosterone (DHT), a natural potent androgen, and this modulation is dependent on AR activation. aacrjournals.org Competitive blockade of AR activation by an antagonist like enzalutamide (B1683756) can reverse the modulation of both AR and ER pathway genes by RAD140 or DHT. aacrjournals.orgaacrjournals.org
Data from studies evaluating gene expression in RAD140-treated tumors highlight the inverse relationship between AR activation and ER pathway gene expression. For instance, while AR target genes like KLK2, FKBP5, and ZBTB16 are induced, ER target genes and ESR1 are suppressed. aacrjournals.orgaacrjournals.org
Table 1: Modulation of Gene Expression by RAD140 in AR/ER+ Breast Cancer Models
| Gene | Pathway | Effect of RAD140 Treatment | Source Snippets |
| ESR1 | Estrogen Receptor | Suppressed | researchgate.netaacrjournals.orgconsensus.appgenemedics.comnih.govresearchgate.netaacrjournals.org |
| PGR | Estrogen Receptor | Suppressed | aacrjournals.orgaacrjournals.org |
| TFF1 | Estrogen Receptor | Suppressed | aacrjournals.orgaacrjournals.org |
| KLK2 | Androgen Receptor | Induced | aacrjournals.orgaacrjournals.org |
| FKBP5 | Androgen Receptor | Induced | aacrjournals.orgaacrjournals.org |
| ZBTB16 | Androgen Receptor | Induced | aacrjournals.orgaacrjournals.org |
Identification of Specific Intracellular Signaling Cascades Activated by RAD140-AR Complex (e.g., MAPK signaling)
Beyond its genomic effects on gene transcription, the AR can also activate rapid, non-genomic signaling pathways. nih.gov The interaction of androgens or SARMs like RAD140 with the AR can trigger various intracellular signaling cascades. nih.govnih.gov One prominent pathway activated by the RAD140-AR complex is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK (Extracellular signal-regulated kinase) branch. nih.govoup.comresearchgate.net
Studies investigating the neuroprotective effects of RAD140 have demonstrated that its protective actions in cultured neurons are dependent on MAPK signaling. nih.govoup.comresearchgate.net Evidence for this includes the observation of elevated ERK phosphorylation following RAD140 treatment, which is indicative of MAPK pathway activation. nih.govresearchgate.net Furthermore, the neuroprotective effects of RAD140 are inhibited by pharmacologic inhibitors of MAPK signaling, such as U0126. nih.govresearchgate.net
This activation of the MAPK/ERK pathway by RAD140 mimics a known mechanism of neuroprotection associated with endogenous androgens. nih.govresearchgate.net The MAPK/ERK pathway is involved in various crucial neuronal functions, including cell survival, neurogenesis, differentiation, synaptic plasticity, and memory formation. nih.govresearchgate.net
While MAPK/ERK signaling is a key cascade activated by the AR-RAD140 complex, other signaling pathways may also contribute to AR-mediated effects. nih.govnih.gov For instance, androgens can also rapidly activate cAMP response element-binding protein signaling via a protein kinase C-dependent mechanism in neurons. nih.govnih.gov The AR's non-genomic actions can involve crosstalk with several signaling pathways, converging on pathways like PI3K-Akt and MAPK, leading to outcomes such as cell proliferation and survival. mdpi.comub.edu Activation of second messenger pathways, including ERK, Akt, and MAPK, has been identified in various cell lines following androgen/AR complex activation. nih.gov These rapid effects occur within seconds to minutes, distinguishing them from the slower genomic effects mediated by direct DNA binding. nih.gov
Table 2: Intracellular Signaling Cascades Activated by RAD140-AR Complex
| Signaling Pathway | Key Components Involved (Examples) | Observed Effect with RAD140 | Relevant Context(s) | Source Snippets |
| MAPK/ERK | ERK phosphorylation | Activation | Neuroprotection, Neurons | nih.govoup.comresearchgate.net |
| MAPK | Activation (general) | Cell proliferation, survival | nih.govmdpi.comub.edu | |
| PI3K-Akt | Activation (potential crosstalk) | Cell proliferation, survival | mdpi.comub.edu |
Preclinical Pharmacological Characterization of Rad140
In Vitro Pharmacodynamic Evaluation
Preclinical in vitro studies have characterized the interaction of RAD140 with the androgen receptor and its functional activity in various cell-based systems.
Assessment of Androgenic and Anabolic Activity in Cell-Based Assays
In vitro assays have confirmed RAD140's functional androgen agonist activity. In the C2C12 osteoblast differentiation assay, RAD140 demonstrated an EC50 value of 0.1 nM, comparable to that of dihydrotestosterone (B1667394) (DHT) at 0.05 nM. nih.gov This indicates potent anabolic activity in this cell model.
Determination of Tissue-Selective Agonist/Antagonist Profiles in Cell Culture Systems
RAD140 has been shown to exhibit tissue-selective AR activity in cell culture systems. Studies using human breast cancer cell lines expressing endogenous AR and ER (ZR-75-1) and AR-positive prostate cancer cell lines (LNCaP and PC3-AR) revealed differential activity. aacrjournals.orgnih.gov RAD140 activated AR in breast cancer cells but showed much attenuated activity in prostate cancer cells compared to DHT. aacrjournals.orgnih.govresearchgate.net This suggests that RAD140 acts as a potent AR agonist in breast cancer cells while exhibiting reduced activity in prostate cancer cell lines. aacrjournals.org
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies in various animal models have provided insights into the absorption, distribution, metabolism, and excretion of RAD140.
Absorption and Distribution Characteristics in Rodent and Non-Human Primate Models
RAD140 has demonstrated good oral bioavailability in preclinical species. Studies in rats have shown bioavailability ranging from 27% to 63%, while in monkeys, it ranged from 65% to 75%. nih.gov Preclinical data in rats and monkeys have also shown that RAD140 is orally bioavailable and exhibits potent anabolic effects in these models. researchgate.netnih.gov
Metabolic Pathways and Metabolite Identification in Animal Systems
In vitro metabolic studies using homogenized horse liver have identified prominent biotransformation pathways for RAD140, including hydrolysis, hydroxylation, glucuronidation, and sulfation. nih.govresearchgate.net In vivo studies in horses confirmed the presence of RAD140 and the majority of the in vitro identified metabolites in post-administration urine samples. nih.govresearchgate.net While data on human metabolism is limited, some in vitro studies have detected low amounts of mono- and bis-hydroxylated metabolites. mdpi.com A proposed metabolic pathway of RAD140 in humans suggests the formation of several metabolites, some of which were previously observed in horses. researchgate.net
Excretion Routes and Elimination Kinetics in Preclinical Species
Information regarding specific excretion routes (e.g., urine, feces) and detailed elimination kinetics (beyond half-life where available) in preclinical species is less extensively detailed in the provided search results compared to metabolism and absorption/distribution. However, studies in horses indicate that RAD140 and its metabolites are detected in urine post-administration. nih.govresearchgate.net In plasma, RAD140 itself showed a detection time of up to 13 days in horses. nih.gov
Table 1: In Vitro Pharmacodynamic Data for RAD140
| Assay | Parameter | Value | Comparator (DHT) | Reference |
| Androgen Receptor Binding | Ki | 7 nM | 10 nM | nih.gov |
| Progesterone (B1679170) Receptor Binding | IC50 | 750 nM | 0.2 nM | nih.gov |
| C2C12 Osteoblast Differentiation | EC50 | 0.1 nM | 0.05 nM | nih.gov |
Table 2: Oral Bioavailability of RAD140 in Animal Models
| Species | Bioavailability (%) | Reference |
| Rat | 27-63 | nih.gov |
| Monkey | 65-75 | nih.gov |
Table 3: Identified Metabolic Pathways of RAD140 in Horses (In Vitro)
| Metabolic Pathway | Reference |
| Hydrolysis | nih.govresearchgate.net |
| Hydroxylation | nih.govresearchgate.net |
| Glucuronidation | nih.govresearchgate.net |
| Sulfation | nih.govresearchgate.net |
Table 4: Detection Times of RAD140 in Horses (In Vivo)
| Matrix | Analyte | Detection Time | Reference |
| Plasma | RAD140 | Up to 13 days | nih.gov |
| Urine | RAD140 Sulfate | Up to 6 days | nih.gov |
Effects of Rad140 in Preclinical Animal Models
Investigation of RAD140 on Skeletal Muscle Tissues
Studies in animal models have explored the impact of RAD140 on skeletal muscle, focusing on parameters such as muscle mass, strength, and the underlying histological and molecular changes.
Analysis of Muscle Mass and Strength Parameters in Rodent Models
However, research in female mice has presented different findings. A long-term study investigating the effects of 10 weeks of RAD140 supplementation in young and adult female mice found that it failed to improve strength researchgate.netnih.govohiolink.edu.
Histological and Molecular Characterization of Muscle Adaptation
Research has also delved into the histological and molecular changes in muscle tissue following RAD140 administration in animal models. Studies in orchidectomized Wistar rats showed that RAD140 significantly increased the cross-sectional area (CSA) of gastrocnemius muscle fibers and the number of myonuclei cellbiopharm.comresearcher.liferesearcher.life. These findings suggest that RAD140 can promote muscle fiber hypertrophy and support the cellular machinery required for muscle growth cellbiopharm.com.
Conversely, the long-term study in female mice observed that RAD140 supplementation decreased the adaptive potential in young mice, although not in adult mice researchgate.netnih.govohiolink.edu.
Assessment of RAD140 on Bone Remodeling and Density
The effects of RAD140 on bone tissue, including bone remodeling and density, have been evaluated in preclinical models.
Evaluation of Bone Mineral Density and Architectural Changes in Preclinical Models
Preclinical studies have indicated that RAD140 possesses potent anabolic activity on bone nih.govsec.gov. In orchidectomized male rats, a model used to study male hypogonadism and its effects on bone, RAD140 has been shown to increase bone mineral density cellbiopharm.comlakeheadu.ca. Research suggests that SARMs like RAD140 can prevent a decrease in bone density and maintain bone quality in androgen-deficient rats by stimulating bone formation and inhibiting bone resorption researchgate.net.
One study involving ovariectomized rats, a model for postmenopausal osteoporosis, found that another SARM, Ostarine (GTx-024), significantly increased bone mineral density and volume lakeheadu.ca. While this study focused on a different SARM, it supports the potential for this class of compounds, including RAD140, to have beneficial effects on bone density in models of bone loss lakeheadu.ca.
Examination of Osteoblast and Osteoclast Activity Markers
Studies have examined the impact of RAD140 on the cells involved in bone remodeling: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In orchidectomized Wistar rats, RAD140 significantly increased the number of osteoblasts while decreasing the number of osteoclasts cellbiopharm.comresearcher.life. This shift towards increased osteoblast activity and decreased osteoclast activity suggests a mechanism by which RAD140 can promote bone formation and reduce bone loss cellbiopharm.com. Androgens are known to influence various bone cells, including osteoblasts which express androgen receptors and are responsive to testosterone (B1683101) researchgate.net.
Neuroprotective and Cognitive Effects in Animal Models
Preclinical research has also explored the potential neuroprotective and cognitive effects of RAD140 in animal models. Studies have shown that RAD140 is neuroprotective in cultured neurons and in vivo using the rat kainate lesion model, which is an animal model of hippocampal neuron loss relevant to neurodegenerative diseases nih.govresearchgate.netgenemedics.com.
In cultured hippocampal neurons, RAD140 was found to be as effective as testosterone in reducing cell death induced by apoptotic insults researchgate.net. The neuroprotective effects of RAD140 in this context were dependent upon MAPK signaling nih.govresearchgate.net. In gonadectomized rats treated with RAD140, the compound induced androgenic responses in the brain nih.gov. Importantly, RAD140 treatment significantly protected hippocampal neurons from kainate-induced cell death nih.gov. These findings suggest that RAD140 may have preclinical efficacy in neuroprotective actions relevant to neurodegenerative diseases nih.govresearchgate.net.
The mechanism of this neuroprotective effect has been related to MAPK-signaling pathways researchgate.net. Preliminary research suggests that RAD140 may help protect neurons from degeneration and oxidative stress by selectively activating androgen receptors in the brain genemedics.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| RAD140 (Vosilasarm) | 44200882 wikipedia.orguni.lunih.gov |
| Testosterone | 6214 |
| Dihydrotestosterone (B1667394) (DHT) | 1062 |
| Ostarine (GTx-024) | 107825 |
| LGD-4033 | 11279721 |
| LGD-2226 | 107824 |
| S-40503 | 135402644 |
| S-23 | 10210480 |
| AC-262,356 | 9968056 |
| BMS-564,929 | 16020299 |
| Kainate | 10225 |
| Progesterone (B1679170) | 5994 |
| Simvastatin | 54640117 |
| Lycopene | 99681 |
| Metformin | 4091 |
| Estradiol | 5757 |
| Tamoxifen | 2726909 |
| Anastrozole | 2187 |
| Exemestane | 135540 |
| Fulvestrant | 60820 |
| Enzalutamide (B1683756) | 16036320 |
| Palbociclib | 24877383 |
| RAD1901 | 56846945 |
| BA058 (Abaloparatide) | 90348048 |
| Forteo (Teriparatide) | 16132314 |
| U0126 | 5800 |
| Methylcellulose | 24866 |
Data Tables
Table 1: Effects of RAD140 on Muscle Parameters in Rodent Models
| Animal Model | Treatment Duration | Observed Effect on Lean Body Mass | Observed Effect on Muscle Strength |
| Male Rats (Gonadectomized) | Not specified in snippet | Significant increase predatornutrition.com | Increased grip strength predatornutrition.com |
| Female Mice (Young and Adult) | 10 weeks | Not specified in snippet | Failed to improve strength researchgate.netnih.govohiolink.edu |
Table 2: Effects of RAD140 on Bone and Bone Cells in Rodent Models
| Animal Model | Treatment Duration | Observed Effect on Bone Mineral Density | Observed Effect on Osteoblasts | Observed Effect on Osteoclasts |
| Male Rats (Orchidectomized) | 6 weeks | Increased cellbiopharm.com | Significantly increased cellbiopharm.comresearcher.life | Decreased cellbiopharm.comresearcher.life |
Table 3: Neuroprotective Effects of RAD140 in Preclinical Models
| Model Type | Specific Model | Observed Neuroprotective Effect | Proposed Mechanism |
| In vitro | Cultured Hippocampal Neurons | Reduced cell death from apoptotic insults researchgate.net | Dependent on MAPK signaling nih.govresearchgate.net |
| In vivo | Rat Kainate Lesion Model | Protection of hippocampal neurons from cell death nih.gov | Related to MAPK-signaling pathways researchgate.net |
Exploration of RAD140 in Models of Neurodegeneration (e.g., Kainate Lesion Model)
Studies have investigated the neuroprotective potential of RAD140 in animal models relevant to neurodegenerative diseases, such as Alzheimer's disease. In cultured hippocampal neurons, RAD140 demonstrated effectiveness in reducing cell death induced by apoptotic insults, comparable to testosterone. nih.gov This neuroprotection was found to be dependent on MAPK signaling, evidenced by increased ERK phosphorylation and inhibition of protection by a MEK inhibitor. nih.gov
Importantly, RAD140 has shown neuroprotective effects in vivo using the rat kainate lesion model. nih.govnih.govresearchgate.netoup.com In experiments with gonadectomized adult male rats, RAD140 exhibited neuroprotection of hippocampal neurons against cell death caused by systemic administration of the excitotoxin kainate. nih.govresearchgate.netoup.com This effect was accompanied by the activation of androgenic gene regulation in the brain. nih.govresearchgate.net These findings suggest initial preclinical efficacy of RAD140 in neuroprotective actions relevant to neurodegenerative diseases. nih.govresearchgate.netoup.com
Behavioral and Cognitive Assessments in Rodent Studies
While the provided search results primarily focus on the neuroprotective mechanisms of RAD140, some context regarding androgens and their potential influence on behavior and cognition in rodents is mentioned. Androgen signaling can influence behavioral and brain functions, and some selective androgen receptor modulators may exert neuroprotective effects and affect some behavioral and brain functions. frontiersin.org However, specific detailed behavioral and cognitive assessments of RAD140 in rodent studies are not extensively described within the provided snippets, beyond its neuroprotective effects in the context of neuron survival which indirectly relates to brain function.
Effects on Non-Target Androgen-Responsive Tissues in Preclinical Animal Models
RAD140 has been characterized for its tissue-selective androgenic activity in preclinical animal models, particularly concerning non-target androgen-responsive tissues like the prostate and seminal vesicles. wikipedia.orgnih.govswolverine.comnih.gov
Modulation of Prostate Gland Morphology and Gene Expression
Preclinical studies in rats have shown that RAD140 exhibits a dissociated effect between tissues, demonstrating agonistic and anabolic effects in muscle while showing partially agonistic or antagonistic effects in the prostate gland. wikipedia.orgswolverine.com In experiments with gonadectomized male rats, RAD140 treatment resulted in a nonsignificant increase in prostate weight, which remained significantly lower than the weights observed in groups treated with testosterone. nih.govresearchgate.net This indicates that RAD140 largely spared the prostate in these models. nih.govresearchgate.netoup.com
Data from studies in castrated immature rats showed that RAD140 caused a downward trend in the stimulation of the prostate by testosterone propionate (B1217596), although this change did not always reach statistical significance. nih.gov In young intact male rats, RAD140 did not stimulate prostate weight above the intact animal control level until a high dose was administered. nih.gov Preclinical models suggest that RAD140 stimulates muscle growth at lower doses than those required to induce prostate effects, indicating a selectivity window.
Gene expression analysis in breast cancer models treated with RAD140 showed that androgen receptor (AR) target genes were robustly induced, while estrogen receptor (ER) target genes were substantially suppressed. aacrjournals.org A profound suppression of ESR1 mRNA level was also observed. aacrjournals.org While this is in breast cancer models, it highlights RAD140's ability to modulate gene expression related to sex hormone receptors.
Responses in Seminal Vesicles and Other Reproductive Tissues
Similar to its effects on the prostate, RAD140 has shown partially agonistic or antagonistic effects on the seminal vesicles in preclinical studies. wikipedia.orgswolverine.com In gonadectomized rats, RAD140 treatment resulted in a nonsignificant increase in the weights of seminal vesicles, which were still significantly lower than weights observed in testosterone-treated groups. nih.govresearchgate.net In young castrated male rats, RAD140 demonstrated less than complete efficacy on the seminal vesicles and could partially antagonize the stimulation induced by testosterone. nih.gov A study in rats undergoing bilateral orchidectomy found that the administration of SARM RAD140 did not cause an increase in the size of the seminal vesicles. ui.ac.idui.ac.id
Examination of Other Organ Systems (e.g., Cardiovascular, Metabolic) in Animal Models
While the primary focus of the provided search results is on neuroprotection and effects on reproductive tissues and muscle, some information touches upon other systems. Preclinical data in rats and monkeys showed anabolic effects on muscle with a reduced effect on prostate growth compared to testosterone. mdpi.com
Regarding metabolic effects, one search result mentions that excess body fat can have adverse effects on metabolic changes due to adipokines. While this snippet discusses other SARMs like Ostarine and their effects on leptin and adiponectin, it broadly relates to metabolic considerations in the context of SARMs. nih.gov However, specific detailed findings on the direct effects of RAD140 on cardiovascular or metabolic parameters in animal models are not extensively provided within the immediate search results.
Comparative Preclinical Research of Rad140 with Other Androgen Receptor Modulators
Comparative Analysis of Receptor Selectivity and Agonism/Antagonism Profiles
Preclinical research indicates that RAD140 exhibits high affinity for the androgen receptor. In vitro studies have shown RAD140 to have a binding affinity (Kᵢ) of 7 nM for the AR, comparable to that of testosterone (B1683101) (29 nM) and dihydrotestosterone (B1667394) (10 nM). nih.gov Importantly, RAD140 demonstrates good selectivity for the AR over other steroid hormone nuclear receptors, with the progesterone (B1679170) receptor being the closest off-target receptor (IC₅₀ = 750 nM compared to 0.2 nM for progesterone). nih.gov
Compared to testosterone, RAD140 has shown a dissociated effect between tissues in preclinical studies. wikipedia.org While acting as an agonist in muscle and bone, it has demonstrated less than complete efficacy on the prostate and seminal vesicles, and in some instances, can partially antagonize the stimulation of the seminal vesicles induced by testosterone. nih.gov This contrasts with testosterone, which can increase prostate weight. researchgate.net
Other SARMs, such as LGD-4033 (Ligandrol), also show tissue selectivity, exhibiting agonistic and anabolic effects in muscle and bone, with partially agonistic or antagonistic effects in the prostate gland in preclinical studies. wikipedia.org Andarine (S-4), another SARM, has been shown to competitively block the binding of dihydrotestosterone to AR targets in the prostate, while its partial agonist actions prevent some side effects associated with traditional antiandrogens used for benign prostatic hyperplasia (BPH). wikipedia.org BMS-564,929 is described as a potent and selective agonist for androgen receptors, showing functional selectivity for muscle tissue over prostate in studies on castrated rats. wikipedia.org GSK2881078 is another nonsteroidal SARM developed for muscle wasting. wikipedia.orgguidetopharmacology.org
The tissue selectivity of SARMs like RAD140 is influenced by factors such as their inability to be converted into potent estrogen or androgen metabolites by enzymes like aromatase and 5α-reductase, unlike testosterone. nih.gov Additionally, tissue-specific expression of AR coregulators and protein-protein interactions associated with SARM binding can contribute to differential activity across tissues. nih.gov
The following table summarizes some comparative receptor binding affinities:
| Compound | AR Kᵢ (nM) | PR IC₅₀ (nM) |
| RAD140 | 7 | 750 |
| Testosterone | 29 | Not specified |
| DHT | 10 | Not specified |
| Progesterone | Not specified | 0.2 |
Comparative Efficacy in Preclinical Models of Anabolic Action (Muscle and Bone)
Preclinical animal studies in rats and monkeys have indicated that RAD140 possesses anabolic effects on muscle. researchgate.net Studies in rats have shown that RAD140 can increase the weight of the levator ani muscle, an androgen-responsive muscle, in a dose-dependent manner, with effects similar to testosterone propionate (B1217596) at certain doses. nih.gov In castrated male rats, RAD140 significantly increased the weight of the levator ani to levels comparable to those observed in intact or testosterone-treated groups. nih.gov
Compared to testosterone, preclinical data in rats and monkeys suggested that RAD140 had a greater anabolic effect but with substantially fewer androgenic effects. researchgate.net
Other SARMs have also demonstrated anabolic effects in preclinical models. LGD-4033 has been reported to improve lean body mass and muscle strength in preliminary clinical trials. wikipedia.org Studies on ovariectomized rat models have shown that some SARMs may be efficacious in increasing bone mineral density (BMD). lakeheadu.ca For instance, the SARM S-4 showed an increase in BMD in ovariectomized rats. lakeheadu.ca GTx-024 (Ostarine) has also demonstrated dose-dependent increases in total lean body mass in preclinical studies. lakeheadu.ca
The potential of SARMs like RAD140 to promote muscle and bone health in the absence of significant prostate growth has been observed in animal models. nih.gov
The table below presents a simplified comparison of observed preclinical anabolic effects:
| Compound | Effect on Muscle Mass (Preclinical) | Effect on Bone Density (Preclinical) |
| RAD140 | Increased | Potential increase observed in SARMs generally lakeheadu.ca |
| Testosterone | Increased | Increased |
| LGD-4033 | Increased | Potential increase observed wikipedia.org |
| Ostarine | Increased lean body mass lakeheadu.ca | Potential increase observed wikipedia.org |
| Andarine (S-4) | Increased levator ani muscle wikipedia.org | Increased BMD in ovariectomized rats lakeheadu.ca |
| BMS-564,929 | Increased muscle mass in castrated rats wikipedia.org | Not explicitly detailed in search results |
| GSK2881078 | Increased muscle strength in men with COPD (Phase II) wikipedia.org | Not explicitly detailed in search results |
Note: This table summarizes findings from various preclinical studies and may not represent direct head-to-head comparisons under identical conditions.
Differential Effects on Other Organ Systems in Preclinical Context
A key aspect of SARM research, including RAD140, is the investigation of their effects on various organ systems compared to traditional androgens. Preclinical data on RAD140 in rats and monkeys showed a reduced effect on prostate growth when compared to testosterone. researchgate.net In one study, no dosage of RAD140 could stimulate the prostate or seminal vesicles to the same extent as testosterone propionate given at a concentration of 1 mg/kg. researchgate.net Treatment with RAD140 resulted in a nonsignificant increase in the weights of seminal vesicles and prostate, which remained significantly lower than weights observed in groups treated with testosterone. nih.gov This indicates a degree of tissue selectivity favoring anabolic tissues over reproductive tissues. nih.gov
In contrast, testosterone treatment can lead to enlargement of the prostate gland and seminal vesicles. researchgate.netlakeheadu.ca This increased risk for prostate issues makes testosterone therapy a potentially risky option in some cases. nih.gov
Other SARMs also demonstrate differential effects on organ systems. LGD-4033 shows partially agonistic or antagonistic effects in the prostate gland in preclinical studies. wikipedia.org Andarine was shown to reduce prostate weight in intact male rats while increasing levator ani muscle weight, and in castrated rats, it restored levator ani muscle weight but only partially restored prostate weight. wikipedia.org BMS-564,929 has shown functional selectivity for muscle tissue over prostate in castrated rats, counteracting the decrease in muscle mass without significantly affecting prostate tissue. wikipedia.org However, BMS-564,929 did significantly reduce luteinizing hormone levels in preclinical studies. wikipedia.org
Beyond reproductive tissues, preclinical studies have also explored the effects of SARMs on other systems. RAD140 has shown neuroprotective effects in cultured neurons and in kainate-lesioned male rats, increasing cell viability and protecting hippocampal neurons. nih.gov This suggests potential therapeutic applications for age-related neurological disorders. nih.gov
The differential effects of SARMs on various tissues are attributed to factors beyond just receptor binding, including tissue-specific AR coregulators and unique protein-protein interactions. nih.gov
Synergistic or Antagonistic Interactions in Preclinical Co-administration Studies
Research into the co-administration of RAD140 with other compounds in preclinical settings is less extensively documented in the provided search results compared to its individual effects. However, the concept of SARMs like RAD140 having the potential to partially antagonize the effects of testosterone on certain tissues, such as the seminal vesicles, suggests a form of interaction when present concurrently. nih.gov This antagonistic effect on specific tissues, while maintaining anabolic activity in others, is a key characteristic of selective modulation. nih.gov
While direct preclinical studies detailing synergistic or antagonistic interactions of RAD140 with other specific SARMs or compounds in co-administration are not prominently featured in the search results, the understanding of SARMs' mechanism of action implies potential for such interactions. SARMs compete for binding to the androgen receptor, and the outcome of co-administration would likely depend on the relative affinities, concentrations, and the specific tissue's AR environment and coregulator profile.
Further preclinical studies specifically designed to evaluate the outcomes of co-administering RAD140 with other compounds would be necessary to fully characterize potential synergistic or antagonistic interactions.
Methodological Considerations in Rad140 Preclinical Research
In Vitro Experimental Design and Assay Validation
In vitro studies are fundamental to understanding the direct cellular effects of RAD140 and validating its activity on the androgen receptor. These experiments involve the use of various cell culture models and molecular techniques to assess AR binding, transcriptional activity, and downstream signaling pathways. aacrjournals.orgnih.govmdpi.comlakeheadu.caconsensus.appdshs-koeln.de
Cell Culture Models for Androgen Receptor Signaling Research
A range of cell culture models are utilized to investigate RAD140's effects on AR signaling. Primary neuron cultures have been employed to assess neuroprotective effects. nih.govresearchgate.net Breast cancer cell lines, such as ZR-75-1, which express both endogenous AR and estrogen receptor (ER), are used to study RAD140's activity in hormone-sensitive cancers. aacrjournals.org The AR-positive prostate cancer cell line LNCaP is also used to compare RAD140's activity in prostate tissue context. aacrjournals.org These models allow for controlled environments to examine RAD140's direct interactions with the AR and its subsequent cellular responses.
Reporter Gene Assays and Gene Expression Profiling Techniques
Reporter gene assays are a common technique to quantify the transcriptional activity of the androgen receptor upon binding of RAD140. These assays typically involve transfecting cells with a plasmid containing an AR-responsive element linked to a reporter gene, such as luciferase. aacrjournals.org Measuring reporter gene expression provides a quantitative readout of AR activation by RAD140.
Gene expression profiling techniques, such as quantitative real-time PCR (qRT-PCR) or microarray analysis, are used to investigate the broader impact of RAD140 on gene expression patterns in target cells. Studies have examined the activation of AR target genes and the suppression of genes within the ER pathway, including ESR1, in breast cancer cell lines treated with RAD140. aacrjournals.org Changes in the expression of genes related to DNA replication have also been assessed. aacrjournals.org These techniques provide insights into the molecular mechanisms underlying RAD140's tissue-specific effects.
In Vivo Animal Model Selection and Experimental Paradigms
In vivo studies using animal models are crucial for evaluating the systemic effects of RAD140, its pharmacokinetics, and its tissue selectivity in a complex biological system. aacrjournals.orgnih.govmdpi.comlakeheadu.caconsensus.appnih.govui.ac.idui.ac.idconsensus.appresearchgate.netsemanticscholar.org Various animal species and experimental paradigms are selected based on the specific research questions being addressed.
Rodent Models for Muscle and Bone Anabolism Studies
Rodent models, particularly rats and mice, are widely used to investigate the anabolic effects of RAD140 on skeletal muscle and bone. aacrjournals.orgnih.govui.ac.idmdpi.comgenemedics.com Castrated immature rats provide a sensitive model for evaluating androgenic activity due to the absence of endogenous androgen signaling. nih.govlakeheadu.ca In these models, the weight of androgen-responsive tissues like the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic side effects) are commonly measured to assess tissue selectivity. nih.gov Studies have shown that RAD140 can increase levator ani muscle weight with less pronounced effects on prostate and seminal vesicles compared to testosterone (B1683101). nih.gov
Functional overload models, which induce muscular hypertrophy, can be employed in rodents to study the effects of RAD140 in combination with resistance training paradigms. lakeheadu.ca Bone mineral density and content are assessed to determine RAD140's impact on bone health, particularly in models relevant to osteoporosis, such as ovariectomized rats. lakeheadu.ca
Neurobehavioral and Histopathological Assessment Techniques in Animal Models
Neurobehavioral tests are utilized to evaluate the effects of RAD140 on brain function and behavior in animal models. The kainate lesion model in rats is an established paradigm for studying hippocampal neuron loss, relevant to neurodegenerative diseases. nih.govresearchgate.net This model has been used to assess the neuroprotective potential of RAD140. nih.govresearchgate.net
Histopathological assessment techniques are employed to examine tissue morphology and cellular changes. In neuroprotection studies, neuron survival in specific brain regions, such as the hippocampus, is assessed through techniques like immunostaining with neuron-specific antibodies (e.g., NeuN) and subsequent cell counting. nih.gov In studies evaluating prostate effects, histopathological examination of prostate tissue, including the ratio of fibromuscular stroma to epithelium area, is conducted. ui.ac.idui.ac.id
Patient-Derived Xenograft (PDX) Models for Tissue-Specific Effects
Patient-derived xenograft (PDX) models are valuable for evaluating the effects of RAD140 on human tissues in an in vivo setting. These models involve implanting human tumor tissue, such as AR/ER+ breast cancer tissue, into immunocompromised mice. aacrjournals.orgconsensus.app PDX models allow researchers to study RAD140's efficacy and mechanisms of action in a more clinically relevant context, reflecting the heterogeneity of human tumors. Studies using AR/ER+ breast cancer PDX models have demonstrated that oral administration of RAD140 can substantially inhibit tumor growth. aacrjournals.org These models also allow for the assessment of RAD140's impact on AR and ER pathway signaling within the human tumor grafts. aacrjournals.org
Table 1: Summary of In Vitro Cell Culture Models Used in RAD140 Research
| Cell Model | Tissue Origin | Key Application in RAD140 Research |
| Primary Neuron Cultures | Neuronal | Assessment of neuroprotective effects. nih.govresearchgate.net |
| ZR-75-1 Cell Line | Human Breast Cancer | Studying AR/ER signaling and anti-tumor activity. aacrjournals.org |
| LNCaP Cell Line | Human Prostate Cancer | Comparison of AR activity in prostate tissue. aacrjournals.org |
Table 2: Examples of In Vivo Animal Models and Assessments in RAD140 Research
| Animal Model | Key Application in RAD140 Research | Relevant Assessments |
| Castrated Immature Rats | Evaluating anabolic activity and tissue selectivity. nih.govlakeheadu.ca | Levator ani muscle weight, prostate and seminal vesicle weight. nih.gov |
| Rats (Kainate Lesion Model) | Assessing neuroprotective effects. nih.govresearchgate.net | Hippocampal neuron survival (e.g., NeuN immunostaining and counting). nih.gov |
| Rats (Orchidectomized) | Studying effects in the absence of endogenous androgens. lakeheadu.caui.ac.idui.ac.id | Prostate mass, fibromuscular stroma-epithelium ratio. ui.ac.idui.ac.id |
| Rodents (Muscle/Bone Studies) | Investigating muscle hypertrophy and bone density. lakeheadu.caconsensus.appresearchgate.netsemanticscholar.org | Muscle weight/strength, bone mineral density/content. lakeheadu.caconsensus.appresearchgate.netsemanticscholar.org |
| Immunocompromised Mice (PDX) | Evaluating RAD140 effects on human tumor grafts. aacrjournals.orgconsensus.app | Tumor growth inhibition, AR/ER pathway signaling in tumor tissue. aacrjournals.org |
Advanced Analytical Techniques for RAD140 and Metabolite Quantification in Preclinical Samples
Accurate and sensitive analytical methods are fundamental for determining the concentration of RAD140 and its metabolic products in various preclinical samples, such as urine, plasma, and tissue homogenates. These measurements are vital for pharmacokinetic studies, assessing bioavailability, clearance, and tissue distribution. Furthermore, identifying and quantifying metabolites helps to understand how the body processes RAD140 and to identify potential active or long-lasting species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Biological Matrices
Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS/MS), is a cornerstone technique for the analysis of RAD140 and its metabolites in complex biological matrices. This technique offers high sensitivity, selectivity, and the ability to separate and identify multiple compounds in a single analysis.
Studies investigating the metabolism of RAD140 have extensively utilized LC-MS-based methods. For instance, LC-electrospray mass spectrometry in negative ionization mode has been employed to detect unchanged RAD140 in urine samples. dshs-koeln.de This approach allowed for the detection of RAD140 several days after administration. dshs-koeln.de The use of selected reaction monitoring (SRM) transitions in LC-MS/MS is common for targeted analysis and quantification of RAD140 and its known metabolites in matrices like urine. dshs-koeln.de
Metabolite profiling of RAD140 in preclinical samples, including in vitro systems like liver fractions and spheroids, and in vivo samples such as urine, has been performed using LC-HRMS/MS. nih.gov These studies aim to identify the metabolic fate of RAD140 and potential analytical targets for detection. For example, research comparing different in vitro approaches for predicting RAD140 metabolism utilized LC-HRMS/MS to analyze metabolites generated in subcellular human liver fractions, human liver spheroids in an organ-on-a-chip platform, and electrochemical conversion. nih.gov The results were compared to metabolites found in human urine samples. nih.gov A total of 16 metabolites were detected in urine, with varying numbers detected in the different in vitro systems, highlighting the utility of these techniques in identifying potential metabolites for further investigation. nih.gov
Sample preparation techniques, such as enzymatic hydrolysis followed by liquid-liquid extraction (LLE), are often employed before LC-MS analysis to deconjugate metabolites, such as glucuronides, and facilitate the detection and estimation of parent compound concentrations. mdpi.com LC-HRMS/MS methods have been characterized for the analysis of RAD140 in urine, enabling the presentation of elimination profiles and detection times for both the parent drug and its metabolites. mdpi.com
The ionization of RAD140 in electrospray ionization (ESI) can occur in both positive and negative modes, with detection as the protonated molecule [M + H]⁺ or an in-source fragment [M-C₂H₆O]⁻, respectively. mdpi.com The mass spectral properties of RAD140 and its monohydroxy metabolite have been characterized using negative ESI. dshs-koeln.de
Radioligand Binding Assays and Receptor Occupancy Studies
Radioligand binding assays are crucial for characterizing the affinity and selectivity of RAD140 for the androgen receptor (AR) and other nuclear receptors. These in vitro assays typically involve incubating a fixed concentration of a radiolabeled ligand with the receptor protein in the presence of varying concentrations of the test compound (RAD140). By measuring the displacement of the radiolabeled ligand, the binding affinity (expressed as Ki or IC50) of RAD140 can be determined.
Preclinical studies have demonstrated that RAD140 exhibits high affinity and specificity for the androgen receptor. Using PolarScreen Competitive Binding Assays for nuclear receptors, the binding affinity of RAD140 to AR, estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR) has been assessed. aacrjournals.org RAD140 showed strong affinity for the AR (Ki = 7 nM), with significantly lower affinity for other steroid hormone receptors, indicating its selectivity. aacrjournals.orgnih.gov For comparison, the Ki values for testosterone and dihydrotestosterone (B1667394) (DHT) binding to the AR were reported as 29 nM and 10 nM, respectively, demonstrating RAD140's higher affinity compared to endogenous androgens. aacrjournals.orgnih.gov The closest off-target receptor for RAD140 was the progesterone receptor, with an IC50 of 750 nM, highlighting a substantial selectivity window over other steroid hormone receptors. aacrjournals.orgnih.gov
Interactive Table 1: Binding Affinity of RAD140 to Nuclear Receptors
| Receptor | Binding Affinity (Ki or IC50) | Reference Ligand | Reference Ligand Affinity |
| Androgen Receptor (AR) | 7 nM (Ki) | Testosterone | 29 nM (Ki) nih.gov |
| Dihydrotestosterone (DHT) | 10 nM (Ki) nih.gov | ||
| Progesterone Receptor (PR) | 750 nM (IC50) | Progesterone | 0.2 nM aacrjournals.orgnih.gov |
| Estrogen Receptor (ER) | Low Affinity | 17β-estradiol | - |
| Glucocorticoid Receptor (GR) | Low Affinity | Dexamethasone | - |
Note: Affinity values are approximate and may vary slightly depending on the specific assay conditions.
Receptor occupancy studies, often performed in vivo, provide information on the extent to which RAD140 binds to the AR in target tissues after administration. While specific detailed methodologies for RAD140 receptor occupancy studies in preclinical models were not extensively detailed in the search results, the principle involves administering RAD140 to animals and then measuring the amount of compound bound to the receptor in specific tissues. This can be achieved through various methods, including quantitative autoradiography with radiolabeled RAD140 or by quantifying the amount of unlabeled RAD140 bound to the receptor using techniques like LC-MS/MS after isolating receptor-ligand complexes. The high affinity of RAD140 for the AR observed in binding assays suggests that it can effectively occupy the receptor in vivo, contributing to its pharmacological effects. aacrjournals.orgnih.gov
Future Directions and Research Gaps in Rad140 Preclinical Science
Unexplored Mechanistic Pathways and Novel Molecular Targets
Despite the known interaction of RAD140 with the androgen receptor, the full spectrum of its downstream signaling pathways and potential off-target interactions is not yet completely understood. Preclinical studies have shown that RAD140 potently regulates AR target genes and suppresses estrogen receptor (ER) targets and ESR1 mRNA in AR/ER+ breast cancer models, suggesting a distinct AR-mediated mechanism compared to traditional ER-targeted agents. aacrjournals.org The exact molecular cascade initiated by RAD140 binding to AR in various tissues, leading to its selective anabolic and anti-androgenic effects, warrants further detailed investigation.
Beyond the primary AR interaction, there is a need to explore whether RAD140 interacts with other nuclear receptors or signaling molecules that contribute to its observed tissue selectivity and therapeutic effects. While studies indicate good selectivity over other steroid hormone receptors, with the progesterone (B1679170) receptor being the closest off-target at higher concentrations, a comprehensive analysis of potential interactions with a wider range of cellular targets is needed. nih.govlifetechindia.com Uncovering these unexplored pathways and novel molecular targets could reveal additional therapeutic opportunities or potential off-target effects that require consideration.
Identification of Additional Preclinical Applications and Therapeutic Potential
The preclinical potential of RAD140 has been primarily explored in muscle wasting conditions like sarcopenia and cachexia, as well as in hormone-sensitive breast cancer. wikipedia.orgresearchgate.netpredatornutrition.comwikipedia.orglotilabs.com While initial development for sarcopenia and cachexia was discontinued, its anabolic effects in muscle and bone observed in preclinical models suggest potential in other conditions characterized by tissue degradation or loss. wikipedia.orgresearchgate.netpredatornutrition.comlotilabs.comlakeheadu.ca
Further preclinical research is needed to systematically evaluate RAD140's potential in a broader range of conditions. This could include investigating its effects on bone mineral density in various osteoporosis models, exploring its impact on muscle function and recovery in models of injury or disuse atrophy, and assessing its potential in other types of cancer beyond AR/ER+ breast cancer where androgen receptor signaling might play a role. lakeheadu.ca The neuroprotective effects observed in cultured neurons and kainate-lesioned male rats also suggest potential applications in neurodegenerative diseases, an area requiring further dedicated preclinical exploration. oup.comnih.gov
Preclinical studies have shown that RAD140 can inhibit the growth of AR/ER+ breast cancer models, both as a single agent and in combination with agents like the CDK4/6 inhibitor palbociclib. aacrjournals.orglupinepublishers.com The distinct mechanism involving suppression of ESR1 mRNA suggests potential in endocrine-resistant breast cancer. aacrjournals.orgresearchgate.net Further research into combination therapies with other targeted agents could reveal enhanced efficacy in various breast cancer subtypes or other malignancies.
Methodological Challenges and Refinements in RAD140 Research
Preclinical research involving RAD140 faces several methodological challenges that need refinement to ensure robust and translatable findings. One challenge lies in accurately determining the in vivo dose received by animals, particularly when administered through drinking water, as individual consumption can vary. lakeheadu.ca Standardizing administration methods and precisely monitoring intake are crucial for dose-response studies.
Another area for refinement is the duration of preclinical studies. While some studies have investigated short-term effects, longer-term studies are necessary to fully understand the chronic impact of RAD140 on various tissues and physiological processes, as well as to identify any delayed effects or adaptations. researchgate.netlakeheadu.ca For instance, long-term studies in aging mice have yielded mixed results regarding effects on frailty and strength, highlighting the need for extended observation periods. researchgate.net
The choice and characteristics of animal models are also critical. While rat and monkey models have been used, exploring a wider variety of preclinical models, including those that better mimic specific human disease states (e.g., different models of sarcopenia, cachexia, or cancer subtypes), could provide more translatable data. researchgate.netlakeheadu.ca Furthermore, incorporating more comprehensive functional assessments in animal studies, beyond just tissue weight or size, is important for evaluating the physiological relevance of observed effects. lakeheadu.ca
Integration of Omics Technologies for Comprehensive Biological Profiling
The integration of high-throughput omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a significant future direction for comprehensive biological profiling of RAD140's effects. substack.commdpi.com These technologies can provide a global view of the molecular changes induced by RAD140 in different tissues and under various conditions.
Transcriptomics, for example, can reveal the full spectrum of genes regulated by RAD140 beyond known AR and ER targets, providing insights into novel pathways and mechanisms of action. aacrjournals.orgconsensus.app Proteomics can identify changes in protein expression and post-translational modifications, offering a deeper understanding of the functional consequences of RAD140 treatment. Metabolomics can profile metabolic alterations, potentially revealing how RAD140 affects energy metabolism and other crucial cellular processes.
Integrating data from multiple omics platforms can provide a more holistic and systems-level understanding of RAD140's biological effects. mdpi.comnih.gov This integrated approach can help identify complex interactions between different molecular layers, uncover potential biomarkers of response or resistance, and provide a more complete picture of RAD140's impact on cellular and tissue function. While omics technologies are being increasingly applied in biological research, their comprehensive integration specifically within RAD140 preclinical studies is an important area for future development to fully elucidate its complex pharmacological profile. researchgate.net
Q & A
Q. What is the molecular mechanism underlying RAD140's selective androgen receptor modulation in muscle versus prostate tissue?
RAD140 exhibits tissue selectivity by acting as an agonist in muscle (levator ani) and bone via androgen receptor (AR) binding while antagonizing AR in prostate and breast tissues . Preclinical models demonstrate that RAD140 stimulates muscle growth at low doses (0.1 mg/kg in rats) but requires 30 mg/kg to induce prostate effects, indicating a >100-fold selectivity window . This selectivity is attributed to its nonsteroidal structure and differential coactivator recruitment in target tissues, validated via AR binding assays (Ki = 7 nM) and transcriptional activation studies .
Q. How does RAD140's anabolic-to-androgenic ratio compare to testosterone in preclinical models?
In young castrated rats, RAD140 showed a 90:1 anabolic-to-androgenic ratio, with levator ani muscle stimulation equivalent to testosterone propionate (TP) at 0.5 mg/kg but negligible prostate stimulation until doses reached 30 mg/kg . This contrasts with TP, which induces both muscle and prostate growth at lower doses, highlighting RAD140’s tissue-specific agonism . Dose-response curves and selective AR modulation assays are critical for quantifying this ratio .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating RAD140's neuroprotective effects in neurodegenerative disease models?
In vitro hippocampal neuron models exposed to apoptotic insults (e.g., kainate) and in vivo rat kainate lesion models are standard. RAD140 reduced neuronal death by activating MAPK/ERK signaling, evidenced by increased ERK phosphorylation and blocked protection with U0126 (MEK inhibitor) . Studies should include gonadectomized male rats to eliminate endogenous testosterone confounders and measure hippocampal gene expression (e.g., BDNF) to link neuroprotection to AR activation .
Q. How can conflicting data on RAD140's safety in female subjects be resolved?
While some studies claim RAD140 is "safe for women" due to minimal prostate/clitoral effects in rats , others warn of virilization risks . Resolving this requires long-term studies in female animal models, monitoring androgen-sensitive endpoints (e.g., vocal cord thickening, lipid profiles) and AR occupancy in reproductive tissues. Dose-escalation trials with histological analysis of ovaries and adrenal glands are recommended .
Q. What methodologies identify RAD140's metabolic pathways and detection windows in doping control?
Human microdosing studies (30 µg) with LC-HRMS/MS revealed three primary metabolites: hydroxylated, dehydrogenated, and glucuronidated forms. Detection windows extend up to 14 days post-administration, with metabolite ratios (e.g., parent:hydroxylated) aiding in estimating ingestion timing . Validated protocols involve spiking urine samples with stable isotope-labeled RAD140 and using collision-induced dissociation (CID) spectra for structural confirmation .
Data Analysis & Contradictions
Q. How should researchers interpret dose-dependent prostate effects in RAD140 studies?
While low doses (0.1–0.3 mg/kg) show no prostate stimulation in intact rats, higher doses (30 mg/kg) induce growth comparable to TP . This suggests a threshold effect, where AR saturation in muscle occurs at lower doses, while prostate requires higher concentrations. Researchers must contextualize dosing in pharmacokinetic studies, noting species-specific bioavailability (e.g., 65–75% in monkeys vs. 27–63% in mice) .
Q. Why do some studies report RAD140-induced testosterone suppression while others do not?
In male rats, RAD140 suppressed testosterone at 10 mg/kg but not at lower doses, whereas in monkeys, suppression was minimal despite high AR affinity . Discrepancies may stem from species-specific HPG axis regulation or assay sensitivity. Future work should measure LH/FSH levels and AR occupancy in hypothalamic-pituitary tissues to clarify suppression mechanisms .
Methodological Guidance
Q. What in vitro assays best predict RAD140's tissue selectivity?
- AR Transactivation Assays: Use tissue-specific cell lines (e.g., LNCaP for prostate, C2C12 for muscle) transfected with AR-responsive reporters.
- Coactivator Recruitment: Measure interactions with SRC-1 or NCoA-2 in muscle vs. prostate cells using FRET or pull-down assays .
- Proteomics: Quantify AR-dependent phosphorylation pathways (e.g., AKT/mTOR in muscle vs. STAT3 in prostate) .
Q. How to design a preclinical study evaluating RAD140's therapeutic potential for cancer cachexia?
- Use tumor-bearing rodent models (e.g., Lewis lung carcinoma) to assess lean mass preservation via DEXA scans.
- Pair RAD140 with standard care (e.g., anti-IL-6 therapies) to test synergism.
- Monitor biomarkers like IGF-1, myostatin, and ubiquitin ligases (MuRF-1/MAFbx) .
Ethical & Regulatory Considerations
Q. What are the implications of RAD140's inclusion in the WADA Prohibited List for research?
Athletes using RAD140 risk sanctions due to its anabolic effects and detection via metabolite profiling . Researchers must ensure compliance with anti-doping regulations when conducting human trials and disclose RAD140's status in informed consent forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
